

An In-depth Technical Guide to 7-Bromoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Bromoquinazoline-2,4(1H,3H)-dione

Cat. No.: B049182

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols for synthesis and analysis, and the broader biological context of **7-Bromoquinazoline-2,4(1H,3H)-dione**. This molecule is a halogenated derivative of quinazoline-2,4(1H,3H)-dione, a heterocyclic scaffold of significant interest in medicinal chemistry.

Core Physicochemical Properties

7-Bromoquinazoline-2,4(1H,3H)-dione is a white solid at room temperature.^[1] Its fundamental properties are crucial for its application in chemical synthesis and drug design. Quantitative data are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₅ BrN ₂ O ₂	ECHEMI
Molecular Weight	241.04 g/mol	PubChem ^[2]
Appearance	White Solid	ACS Omega ^[1]
Melting Point	> 250 °C	ACS Omega ^[1]
CAS Number	114703-12-7	ECHEMI

Spectroscopic and Analytical Data

Characterization of **7-Bromoquinazoline-2,4(1H,3H)-dione** relies on standard analytical techniques. The following data has been reported in the literature.[\[1\]](#)

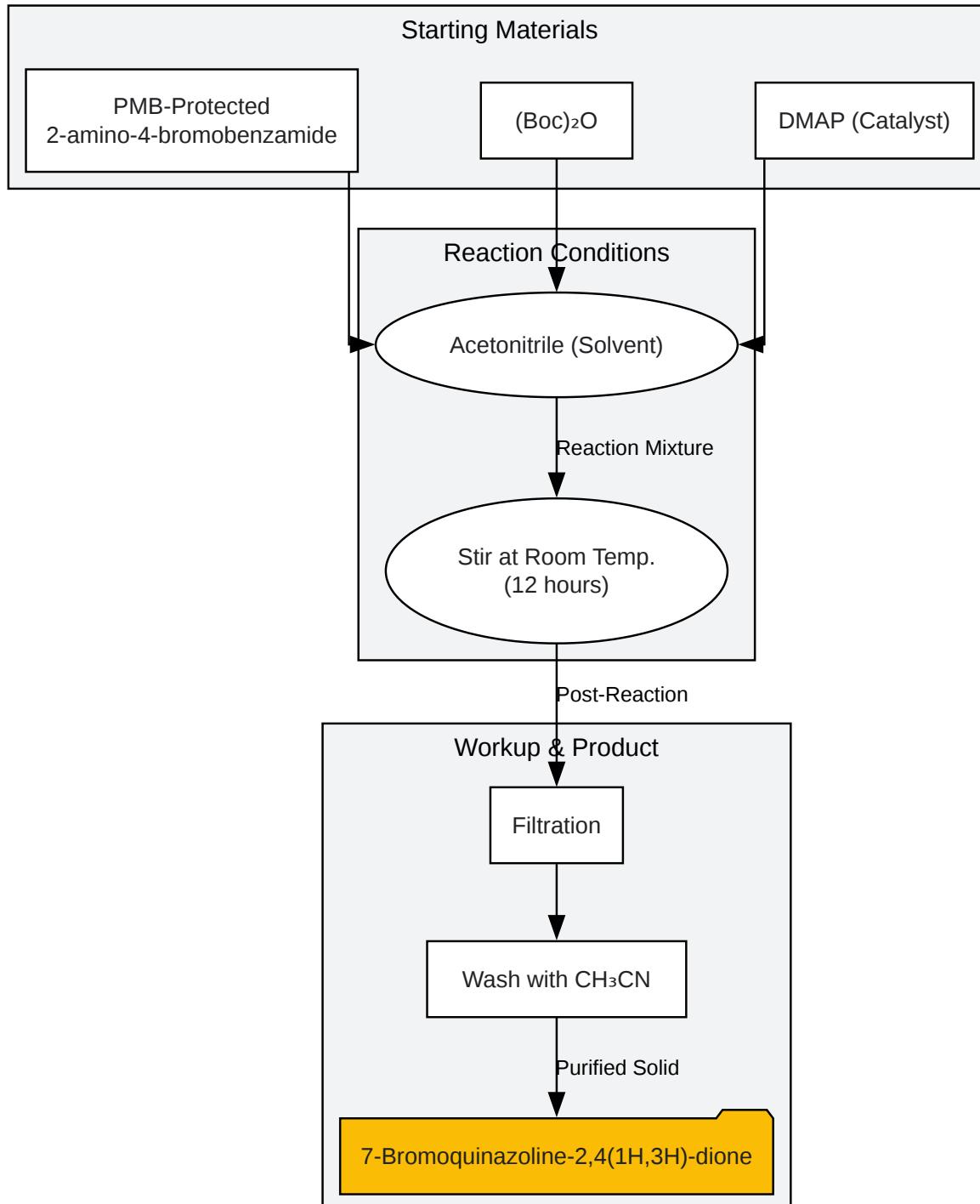
Analysis Type	Data
¹ H NMR (400 MHz, DMSO-d ₆)	δ 11.39 (brs, 1H), 11.22 (brs, 1H), 7.79 (d, J = 8.0 Hz, 1H), 7.36–7.33 (m, 2H)
¹³ C NMR (100 MHz, DMSO-d ₆)	δ 162.2, 150.1, 142.0, 129.0, 128.2, 125.3, 117.6, 113.6
ESI-HRMS (m/z)	Calculated for C ₈ H ₆ BrN ₂ O ₂ [M + H] ⁺ : 240.9607, Found: 240.9602

Experimental Protocols

The synthesis of quinazoline-2,4-diones can be achieved through various methods.[\[2\]](#)[\[3\]](#)[\[4\]](#) A one-pot, metal-free catalytic approach has been successfully employed for the synthesis of **7-Bromoquinazoline-2,4(1H,3H)-dione**.[\[1\]](#)[\[5\]](#)

Synthesis of 7-Bromoquinazoline-2,4(1H,3H)-dione

This protocol is based on the DMAP-catalyzed reaction of a substituted 2-aminobenzamide with Di-tert-butyl dicarbonate ((Boc)₂O).[\[1\]](#)[\[5\]](#)


Reagents:

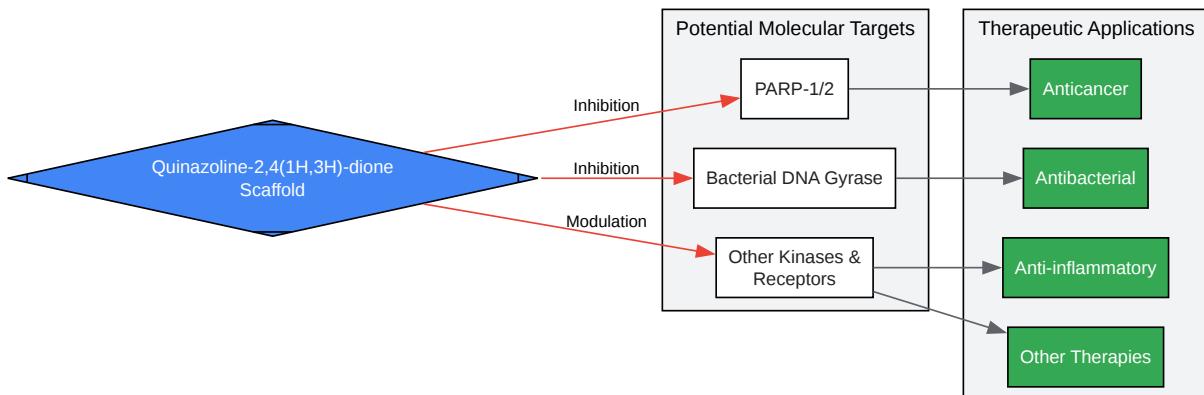
- 2-amino-4-bromobenzamide (or related precursor)
- Di-tert-butyl dicarbonate ((Boc)₂O)
- 4-dimethylaminopyridine (DMAP)
- Acetonitrile (CH₃CN)
- p-Methoxybenzyl (PMB) protected 2-aminobenzamide (for room temperature reaction)

Procedure (General Procedure C):

- A solution of PMB-protected 2-amino-4-bromobenzamide (1.0 mmol) in acetonitrile (10 mL) is prepared in a suitable reaction vessel.
- Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 mmol) and DMAP (0.1 mmol) are added to the solution.[1][5]
- The reaction mixture is stirred at room temperature for 12 hours.[5]
- Upon completion, the mixture is filtered.
- The collected solid is washed with 3 mL of acetonitrile and dried to yield the final product, **7-Bromoquinazoline-2,4(1H,3H)-dione**.[1][5]

This method provides the target compound in high yield (approximately 93%) and purity, often without the need for column chromatography.[1][5]

[Click to download full resolution via product page](#)**Synthesis Workflow for 7-Bromoquinazoline-2,4(1H,3H)-dione.**


Biological Activity and Therapeutic Potential

While specific biological studies on **7-Bromoquinazoline-2,4(1H,3H)-dione** are not widely published, the quinazoline-2,4(1H,3H)-dione scaffold is a well-established pharmacophore with a broad spectrum of pharmacological activities.^{[6][7][8][9][10]} Derivatives of this core structure have been investigated for numerous therapeutic applications.

The diverse biological activities reported for this class of compounds include:

- Anticancer: Some derivatives act as potent inhibitors of poly (ADP-ribose) polymerase (PARP-1/2), enzymes critical for DNA repair in cancer cells.^[11]
- Antimicrobial: Certain quinazolinedione derivatives have been designed as inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.^{[6][12]}
- Anti-inflammatory, Anticonvulsant, and Antihypertensive: Various analogs have shown potential in treating inflammation, seizures, and high blood pressure.^{[6][9][10]}

The 7-bromo substitution on the quinazoline ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially modulating its interaction with biological targets. Therefore, **7-Bromoquinazoline-2,4(1H,3H)-dione** serves as a valuable intermediate for the synthesis of novel therapeutic agents.

[Click to download full resolution via product page](#)

Potential Biological Targets of the Quinazolinedione Scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneonline.com [geneonline.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02960G [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 7-Bromoquinazoline-2,4(1H,3H)-dione]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b049182#7-bromoquinazoline-2-4-1h-3h-dione-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

